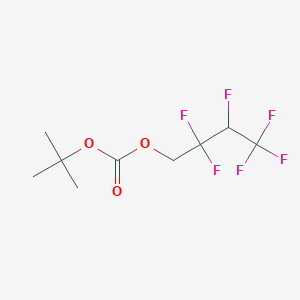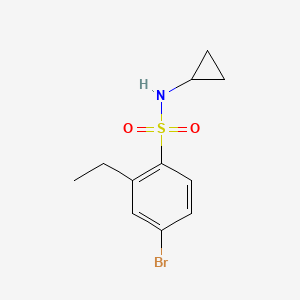
4-Bromo-N-cyclopropyl-2-ethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-cyclopropyl-2-ethylbenzenesulfonamide is a chemical compound with the molecular formula C11H14BrNO2S. It is part of the benzenesulfonamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and an ethyl group attached to the benzenesulfonamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-cyclopropyl-2-ethylbenzenesulfonamide typically involves the bromination of N-cyclopropyl-2-ethylbenzenesulfonamide. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-N-cyclopropyl-2-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-N-cyclopropyl-2-ethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-N-cyclopropyl-2-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The cyclopropyl and ethyl groups can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 2-Bromo-N-ethylbenzenesulfonamide
- N-Cyclopropyl-2-ethylbenzenesulfonamide
- 4-Bromo-N-methylbenzenesulfonamide
Comparison: 4-Bromo-N-cyclopropyl-2-ethylbenzenesulfonamide is unique due to the presence of both a cyclopropyl group and an ethyl group, which can enhance its chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups can provide distinct properties that are valuable in various applications.
Propriétés
Formule moléculaire |
C11H14BrNO2S |
|---|---|
Poids moléculaire |
304.21 g/mol |
Nom IUPAC |
4-bromo-N-cyclopropyl-2-ethylbenzenesulfonamide |
InChI |
InChI=1S/C11H14BrNO2S/c1-2-8-7-9(12)3-6-11(8)16(14,15)13-10-4-5-10/h3,6-7,10,13H,2,4-5H2,1H3 |
Clé InChI |
XLZCJUXBTILYRO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)Br)S(=O)(=O)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


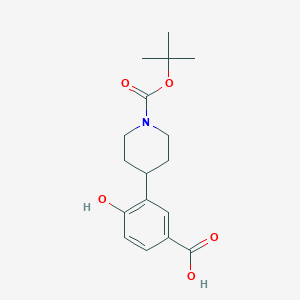
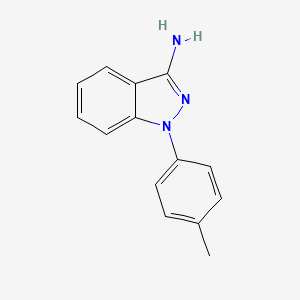
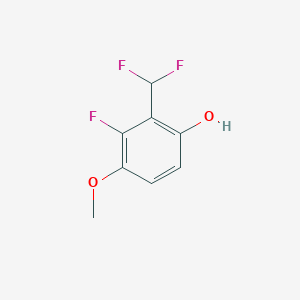
![Tricyclo[3.2.0.02,7]heptane](/img/structure/B12080607.png)
![3-Aminofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12080612.png)

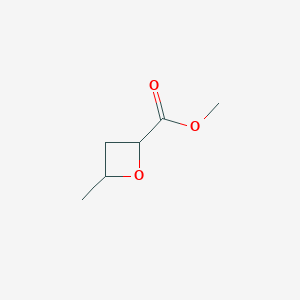
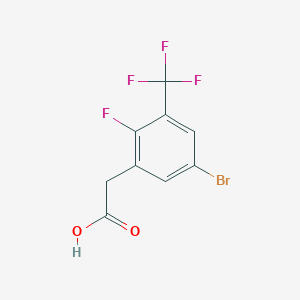




![2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12080664.png)
